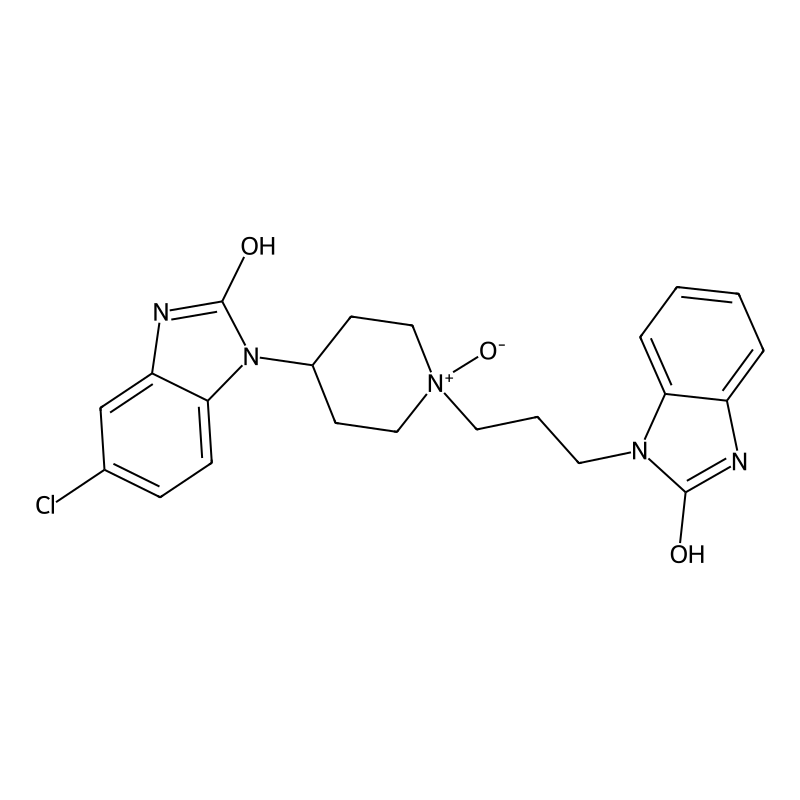Domperidone Impurity C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Potential Research Areas
Here are some potential areas where Domperidone Impurity C might be relevant for scientific research:
- Understanding degradation pathways of Domperidone: Impurities can arise during the manufacturing or storage of a drug. Studying Domperidone Impurity C could help researchers understand how Domperidone degrades over time, which is important for ensuring the stability and safety of the medication ().
- Impurity impact on drug efficacy or safety: In some cases, impurities can affect the effectiveness or safety of a drug. Research could be conducted to determine if Domperidone Impurity C has any impact on the intended effects of Domperidone or if it poses any potential health risks ().
- Development of analytical methods: Specific methods are needed to identify and quantify impurities in drugs. Research could focus on developing or improving analytical techniques to detect and measure Domperidone Impurity C accurately ().
Domperidone Impurity C, also known as domperidone-N-oxide monohydrate, is a chemical compound that serves as an impurity associated with the pharmaceutical agent domperidone. The molecular formula of Domperidone Impurity C is , with a molecular weight of approximately 441.91 g/mol . This compound is characterized by its structure, which includes a chlorinated phenyl group and a piperidine ring, contributing to its pharmacological properties.
- Domperidone Impurity C is not a pharmaceutical drug and therefore does not have a known mechanism of action in the body.
- Information on the safety and hazards of Domperidone Impurity C is limited in scientific literature.
- Due to its structural similarity to domperidone, it is possible that Impurity C may share some of the same side effects as domperidone. However, specific hazard data is not available and further research is needed.
The chemical behavior of Domperidone Impurity C can be understood through its interactions with various reagents. It can undergo oxidation reactions, particularly due to the presence of nitrogen atoms in its structure. For instance, it may react with oxidizing agents to form different nitrogen oxides. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom attached to the aromatic ring.
The synthesis of Domperidone Impurity C typically involves several steps that mirror the synthetic pathways for domperidone. Common methods include:
- Chemical Modification: Starting from domperidone, oxidation reactions can convert it into Domperidone Impurity C.
- Reagent Use: Utilizing specific reagents like hydrogen peroxide or other oxidizing agents can facilitate the formation of the N-oxide derivative.
- Purification: After synthesis, chromatographic techniques are often employed to purify the compound and remove any undesired by-products .
Domperidone Impurity C is primarily studied within pharmaceutical contexts due to its association with domperidone. Its applications include:
- Quality Control: As an impurity, it is monitored during the manufacturing process of domperidone to ensure product safety and efficacy.
- Research: It serves as a subject of study in pharmacological research to understand impurities' effects on drug performance and safety profiles.
Interaction studies involving Domperidone Impurity C focus on its potential effects when combined with other drugs or compounds. While detailed studies are scarce, preliminary findings suggest that impurities like Domperidone Impurity C may influence the pharmacokinetics and pharmacodynamics of primary medications by altering absorption rates or competing for metabolic pathways.
Several compounds share structural similarities with Domperidone Impurity C. Here are a few notable examples:
- Domperidone: The parent compound known for its antiemetic properties.
- Metoclopramide: Another dopamine antagonist used for similar indications but with different side effects and mechanisms.
- Prochlorperazine: An antipsychotic drug that also functions as an antiemetic but has a broader range of actions on neurotransmitter systems.
Comparison TableCompound Structure Characteristics Primary Use Unique Features Domperidone Chlorinated piperidine Antiemetic Selective D2 receptor antagonist Domperidone Impurity C Chlorinated piperidine Impurity in formulations Less characterized biological activity Metoclopramide Similar piperidine core Antiemetic Also enhances gastric motility Prochlorperazine Phenothiazine derivative Antiemetic/antipsychotic Broader action on various receptors
| Compound | Structure Characteristics | Primary Use | Unique Features |
|---|---|---|---|
| Domperidone | Chlorinated piperidine | Antiemetic | Selective D2 receptor antagonist |
| Domperidone Impurity C | Chlorinated piperidine | Impurity in formulations | Less characterized biological activity |
| Metoclopramide | Similar piperidine core | Antiemetic | Also enhances gastric motility |
| Prochlorperazine | Phenothiazine derivative | Antiemetic/antipsychotic | Broader action on various receptors |
Domperidone Impurity C stands out due to its role as an impurity rather than a therapeutic agent, highlighting the importance of monitoring such compounds in pharmaceutical formulations for safety and efficacy purposes .








